PyOxim

Description

PyOxim is a chemical compound known for its unique structure and properties. It is commonly referred to as this compound in scientific literature. This compound is used in various chemical reactions and has applications in different fields of research and industry .

Properties

IUPAC Name |

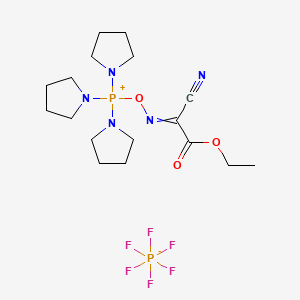

[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWDVLFMPFUBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F6N5O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153433-21-7 | |

| Record name | [(E)-(1-cyano-2-oxobutylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of PyOxim involves several steps. One common method includes the reaction of ethyl cyanoacetate with hydroxylamine to form the intermediate, which is then reacted with tripyrrolidin-1-ylphosphine and hexafluorophosphate to yield the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

PyOxim undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using common reducing agents.

Scientific Research Applications

Peptide Synthesis

PyOxim is primarily utilized in the synthesis of peptides and proteins. Its efficiency in facilitating peptide bond formation makes it a preferred choice among researchers.

- Solid-Phase Peptide Synthesis (SPPS) : this compound has shown superior performance in synthesizing challenging sequences, particularly in solid-phase methodologies. Studies indicate that it can achieve higher crude purities compared to traditional reagents like HATU and COMU .

Biological Studies

The compound plays a significant role in biological research by enabling the study of protein interactions and enzyme functions.

- Protein-Protein Interactions : By facilitating the synthesis of specific peptides, this compound aids in elucidating complex biological pathways and interactions .

- Enzyme Functionality : Researchers utilize peptides synthesized with this compound to investigate enzymatic activities and mechanisms .

Pharmaceutical Development

This compound is instrumental in developing peptide-based therapeutics, contributing to advancements in drug discovery and design.

- Therapeutic Agents : Its ability to produce bioactive peptides makes it valuable for creating new drugs targeting various diseases, including cancer and infectious diseases .

Industrial Applications

In addition to academic research, this compound is employed in industrial settings for large-scale peptide production.

- Pharmaceutical Manufacturing : this compound's efficiency allows for the cost-effective production of peptides used in pharmaceuticals, enhancing scalability for commercial applications .

Comparative Analysis of Coupling Reagents

To understand the advantages of this compound over other coupling reagents, a comparative analysis is presented below:

| Coupling Reagent | Efficiency | Racemization Rate | Stability |

|---|---|---|---|

| This compound | High | Low | Moderate |

| HATU | Very High | Moderate | High |

| COMU | High | Low | Moderate |

| HOBt | Low | High | Low |

This table highlights that while HATU may offer higher efficiency, this compound's low racemization rate makes it particularly suitable for sensitive syntheses where stereochemistry is crucial .

Case Study 1: Synthesis of Difficult Sequences

A study conducted at Aarhus University demonstrated that this compound significantly improved the synthesis of sterically demanding peptides. The research showed that using this compound resulted in an increase in crude purity from 75% to approximately 74%, indicating its effectiveness over other reagents like HCTU and Pyclock under identical conditions .

Case Study 2: Antimicrobial Peptide Development

Research into cyclic hexapeptides synthesized with this compound revealed promising antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The cyclic nature of these peptides was crucial for their activity, showcasing the potential of this compound-synthesized compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of PyOxim involves its interaction with specific molecular targets. It can act as a catalyst or inhibitor in various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and affecting the overall biochemical process .

Comparison with Similar Compounds

PyOxim is compared with similar compounds such as:

- Ethyl cyano hydroxyimino acetato-tri-1-pyrrolidinyl-phosphonium hexafluorophosphate

- Cyano-ethoxycarbonyl methyleneaminooxy tris 1-pyrrolidinyl phosphonium hexafluorophosphate These compounds share similar structures but differ in their reactivity and applications. This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .

Biological Activity

PyOxim, a phosphonium salt derived from Oxyma, is primarily utilized as a coupling reagent in peptide synthesis. Its unique chemical properties allow it to facilitate the formation of peptide bonds with high efficiency and low rates of racemization or epimerization. This article delves into the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and various applications in scientific research.

Target and Mode of Action

This compound is predominantly employed in peptide coupling reactions. It enhances the formation of peptide bonds between amino acids, acting more effectively than traditional reagents such as HATU and PyBOP. The compound operates by forming stable intermediates with amino acids, facilitating nucleophilic attacks that lead to successful peptide bond formation .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the synthesis of peptides. By mediating coupling reactions, it plays a crucial role in assembling amino acid sequences into functional peptides, which can subsequently affect cellular processes such as signaling and metabolism .

Cellular Effects

In cellular contexts, this compound contributes to the accurate assembly of peptide chains. The resulting bioactive peptides can modulate cell signaling pathways and influence gene expression, thereby impacting overall cellular function.

Temporal Stability

This compound demonstrates considerable stability in solution under inert conditions. For instance, a 0.25 M solution retains approximately 90% activity after 48 hours in DMF . This stability is vital for consistent performance in laboratory settings.

Dosage Variability in Animal Models

Research indicates that the effects of this compound vary with dosage levels in animal models. At optimal dosages, it facilitates efficient peptide synthesis without adverse effects; however, excessive dosages may lead to toxicity and negatively impact cellular health.

Comparative Analysis of Coupling Reagents

The following table summarizes the performance of this compound compared to other common coupling reagents based on various studies:

| Coupling Reagent | Racemization Rate (%) | Epimerization Rate (%) | Solubility (M) | Stability (48h) |

|---|---|---|---|---|

| This compound | 0.3 | 4.1 | 2.5 | 90% |

| HATU | 5.8 | 4.4 | 0.5 | 67% |

| PyBOP | 2.2 | 4.4 | 0.5 | 88% |

| COMU | - | - | - | - |

Data compiled from various studies demonstrating the superior performance of this compound in peptide synthesis .

Chemistry and Biology

This compound is extensively utilized in both chemistry and biology for synthesizing complex peptides and proteins. Its efficiency makes it an ideal choice for studying protein-protein interactions and enzyme functions .

Medical Applications

In medicine, this compound aids in developing peptide-based drugs and therapeutic agents, showcasing its potential for pharmaceutical applications .

Industrial Use

The compound is also employed in large-scale peptide production for research and pharmaceutical purposes due to its favorable properties .

Study on Antimicrobial Peptides

A study investigated the synthesis of antimicrobial peptides using this compound as a coupling reagent. The results indicated that peptides synthesized with this compound exhibited significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, demonstrating its effectiveness in producing bioactive compounds .

Peptide Synthesis Efficiency Comparison

In another comparative study, the synthesis of a model peptide using this compound was shown to yield better conversion rates and faster reactions compared to HBTU/HOBT without detectable racemization. This highlights this compound's advantages in practical applications within solid-phase peptide synthesis (SPPS) .

Q & A

Q. What foundational methodologies are recommended for synthesizing PyOxim-based compounds in organic chemistry?

Begin with controlled amination protocols, prioritizing reagent purity and stoichiometric ratios (e.g., this compound:TEA at 40:30 for full conversion). Use catalytic systems like HATU/DMAP (≥36 ratio) to ensure reproducibility. Validate outcomes via NMR and HPLC .

Q. How should researchers design a literature review strategy for this compound-related studies?

Systematically categorize prior work by reaction type (e.g., amination, conjugation), analytical techniques, and contradictory findings. Use databases like PubMed and SciFinder with keywords: "this compound AND synthesis," "this compound AND kinetics." Cross-reference cited works in high-impact journals to identify knowledge gaps .

Q. What ethical guidelines apply to this compound experimentation involving human-derived biomaterials?

Adhere to institutional review board (IRB) protocols for material sourcing, emphasizing informed consent and anonymization. Document reagent safety data (e.g., toxicity profiles) and disposal methods per OSHA standards. Include ethical compliance in the "Methods" section of publications .

Advanced Research Questions

Q. How can contradictory data on this compound reaction yields be resolved?

Conduct sensitivity analyses by isolating variables (e.g., temperature, solvent polarity). For example, this compound-mediated amination may show 0% yield at HATU/DMAP = 1 but 100% at 35. Replicate experiments with inert atmosphere controls to rule out oxidative interference .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity assays?

Use nonlinear regression models (e.g., Hill equation) to quantify EC50 values. Pair with ANOVA for multi-group comparisons (e.g., this compound vs. analogs). Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Open-source tools like R/Bioconductor enable reproducible analysis .

Q. How do researchers formulate a PICOT-compliant hypothesis for this compound pharmacokinetic studies?

Define:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Use DOE (Design of Experiments) to optimize reaction parameters.

- Characterize intermediates via FTIR and mass spectrometry.

- Standardize purification (e.g., flash chromatography with fixed gradient elution) .

Methodological Troubleshooting

Q. Why might this compound-mediated reactions exhibit suboptimal yields despite optimal ratios?

Common pitfalls:

Q. How should researchers validate this compound stability under long-term storage?

Perform accelerated stability studies:

- Store samples at 25°C/60% RH and 40°C/75% RH.

- Assess degradation via HPLC-UV at 0, 1, 3, and 6 months.

- Use Arrhenius modeling to predict shelf life .

Data Presentation & Reproducibility

Q. What metadata is critical for publishing this compound experimental datasets?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.